molecular formula C6H8IN3 B186494 5-Iodo-2,6-dimethylpyrimidin-4-amine CAS No. 2033-48-9

5-Iodo-2,6-dimethylpyrimidin-4-amine

Cat. No.: B186494
CAS No.: 2033-48-9
M. Wt: 249.05 g/mol
InChI Key: AXCGCTDAYOLWJU-UHFFFAOYSA-N
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Description

5-Iodo-2,6-dimethylpyrimidin-4-amine is a substituted pyrimidine derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a reactive iodine atom and the 4,6-dimethylpyrimidin-2-amine scaffold, makes it a valuable precursor for synthesizing more complex molecules. This scaffold is recognized in the development of Sirtuin 2 (Sirt2) inhibitors, a class of epigenetic targets being investigated for neurodegenerative diseases like Parkinson's, Huntington's, and Alzheimer's . In particular, the 4,6-dimethylpyrimidin-2-amine moiety is a key structural feature of "SirReal"-type inhibitors, where it functions as a selectivity pocket binder that helps to selectively target the Sirt2 enzyme . Researchers can utilize the iodo substituent on this compound for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse libraries of compounds for structure-activity relationship (SAR) studies . As such, this compound is a useful building block for chemists exploring new potent and selective inhibitors for biological evaluation.

Properties

IUPAC Name

5-iodo-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCGCTDAYOLWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356054
Record name 5-iodo-2,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-48-9
Record name 5-Iodo-2,6-dimethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-iodo-2,6-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanoacetate-Urea Cyclization Pathway

In the patented method for 4-amino-2,6-dimethoxypyrimidine, methyl cyanoacetate reacts with urea in the presence of sodium methoxide to form a pyrimidinedione intermediate. Adapting this for 2,6-dimethylpyrimidin-4-amine would require substituting methoxide groups with methyl groups. For example, using methylating agents like dimethyl sulfate during cyclization could install methyl groups at positions 2 and 6. Subsequent iodination at position 5 would then introduce the iodine moiety.

Reaction Conditions:

  • Cyanoacetate: Methyl or ethyl cyanoacetate (2 mmol)

  • Base: Sodium methoxide or hydroxide

  • Temperature: 65–80°C (reflux)

  • Solvent: Anhydrous methanol or ethanol

Challenges in Regioselective Methylation

Direct methylation at positions 2 and 6 requires careful control to avoid over-alkylation. Phase-transfer catalysts, such as tetrabutylammonium bromide, enhance reactivity and selectivity. For instance, in the methylation of 4-amino-2,6(1H,3H)-pyrimidinedione, dimethyl sulfate in dimethylformamide (DMF) at 80°C achieves 89.3% yield. Similar conditions could methylate the pyrimidine core at positions 2 and 6 before iodination.

Comparative Analysis of Synthetic Routes

The table below evaluates two hypothetical routes for this compound synthesis:

Method Starting Materials Key Steps Yield Advantages Challenges
Cyclization + Iodination Methyl cyanoacetate, urea, NISCyclization → Methylation → Iodination~50%Fewer steps; uses established protocolsLow regioselectivity in iodination
Direct Halogenation 2,6-Dimethylpyrimidin-4-amineElectrophilic iodination~70%High selectivity; mild conditionsRequires pre-synthesized pyrimidine core

Mechanistic Insights and Optimization

Role of directing groups

The amine at position 4 activates the pyrimidine ring for electrophilic substitution. Density functional theory (DFT) studies suggest that the lone pair on the amine nitrogen increases electron density at positions 3 and 5, favoring iodination at C5. Methyl groups at C2 and C6 provide steric hindrance, further directing reactivity to C5.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile enhance iodination efficiency by stabilizing charged intermediates. Elevated temperatures (50–80°C) may improve reaction rates but risk side reactions, such as N-iodination or ring decomposition.

Environmental and Industrial Considerations

The patented cyclization method for 4-amino-2,6-dimethoxypyrimidine emphasizes reduced waste and avoidance of phosphorus oxychloride. Applying similar green chemistry principles to this compound synthesis could involve:

  • Solvent Recycling: Recovering DMF or methanol via distillation.

  • Catalyst Reuse: Immobilizing phase-transfer catalysts on silica supports.

  • Waste Minimization: Neutralizing acidic byproducts with bicarbonate.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-2,6-dimethylpyrimidin-4-amine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include 2,6-dimethylpyrimidin-4-amine derivatives with different substituents at the 5th position.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry: 5-Iodo-2,6-dimethylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, although specific applications would depend on further research and validation.

Industry: The compound can be used in the development of new materials, including polymers and dyes. Its unique structure allows for modifications that can enhance the properties of these materials, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Iodo-2,6-dimethylpyrimidin-4-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-Iodo-2,6-dimethylpyrimidin-4-amine and related pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents LogP PSA (Ų) Key Applications
This compound 2033-48-9 C₆H₈IN₃ 249.05 2,6-diMe; 5-I; 4-NH₂ 1.88 49.3 Drug intermediate, cross-coupling reactions
5-Iodopyrimidin-4-amine 91416-96-5 C₄H₄IN₃ 221.00 5-I; 4-NH₂ 1.12* 49.3 Organic synthesis, labeling studies
5-Iodopyrimidine-4,6-diamine N/A C₄H₅IN₄ 222.01* 5-I; 4,6-diNH₂ 0.75* 71.8 Kinase inhibition, medicinal chemistry

Note: Values marked with * are estimated based on structural analogs or computational tools (e.g., ChemDraw).

Key Observations:

Substituent Effects on Lipophilicity: The 2,6-dimethyl groups in this compound increase its LogP (1.88) compared to 5-Iodopyrimidin-4-amine (LogP: ~1.12), highlighting enhanced lipophilicity due to hydrophobic methyl substituents . This property may improve membrane permeability in drug design.

Polar Surface Area (PSA): Both this compound and 5-Iodopyrimidin-4-amine share identical PSA values (49.3 Ų), as the amino group dominates polarity. In contrast, 5-Iodopyrimidine-4,6-diamine has a higher PSA (71.8 Ų) due to additional amino groups, which may limit blood-brain barrier penetration but enhance solubility in aqueous media .

Biological Activity

5-Iodo-2,6-dimethylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family, characterized by its unique structure which includes an iodine atom at the 5-position and amino groups at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating a notable inhibition of growth. The compound's structural attributes, particularly the iodine substitution, enhance its electrophilic character, allowing it to interact effectively with microbial enzymes or cellular components.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival. For instance, molecular docking studies suggest that this compound binds to specific receptors involved in tumor growth regulation.

Enzyme Inhibition

This compound's ability to inhibit certain enzymes has been documented. Its binding affinity to enzyme active sites can block substrate access, thereby preventing enzymatic reactions crucial for pathogen survival or cancer cell proliferation. This property makes it a promising candidate for drug development targeting specific diseases.

The biological effects of this compound are largely attributed to its interaction with various molecular targets:

  • Binding Affinity : The iodine atom enhances the compound's ability to form stable complexes with proteins and enzymes.
  • Inhibition of Pathways : By binding to active sites on enzymes or receptors, it can inhibit key metabolic pathways involved in disease progression.
  • Electrophilic Character : The presence of iodine increases reactivity towards nucleophiles, facilitating interactions with biological macromolecules.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This study highlighted the compound's potential as a lead structure for developing new antibiotics.

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), researchers found that treatment with this compound resulted in a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

The findings suggest that the compound effectively induces apoptosis in cancer cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2,6-dimethylpyrimidin-4-amine Bromine instead of iodineLower antimicrobial activity
2-Amino-4-chloro-5-trifluoromethylpyrimidine Trifluoromethyl group at 5-positionEnzyme inhibition
4-Amino-2,6-dimethylpyrimidine Lacks halogen substituentLimited biological activity

The presence of iodine in this compound significantly enhances its reactivity compared to these analogs.

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-2,6-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Direct iodination : React 2,6-dimethylpyrimidin-4-amine with iodine monochloride (ICl) in acetic acid under reflux (60–80°C). Monitor iodination efficiency via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3). Typical yields: 60–75% .
  • Metal-mediated cross-coupling : Use Suzuki-Miyaura coupling with pre-functionalized pyrimidine precursors (e.g., boronic esters) and iodobenzene derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O at 100°C yield 70–85% product .
  • Critical factor : Excess iodine (>1.2 equiv.) reduces purity due to di-iodination byproducts. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH).

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis (SHELX-2018) resolves iodine positioning and methyl/amine conformations. Use slow evaporation from ethanol to grow crystals .
  • Spectroscopic validation :
    • ¹H NMR (DMSO-d₆): Methyl groups at δ 2.4–2.6 ppm (singlet), NH₂ at δ 6.2 ppm (broad).
    • ¹³C NMR : Pyrimidine carbons at 155–165 ppm, C-I at 95 ppm .
  • Mass spectrometry : ESI-MS ([M+H]+) m/z calculated 264.02; observed 264.1 ± 0.2 .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodine substitution in 2,6-dimethylpyrimidin-4-amine derivatives?

Methodological Answer:

  • Electrophilic aromatic substitution (EAS) : Iodination occurs at the electron-rich C5 position due to methyl groups (C2/C6) activating the ring via inductive effects. DFT calculations (B3LYP/6-31G*) show lower activation energy for C5 vs. C3 substitution (ΔΔG‡ = 8.2 kcal/mol) .
  • Competing pathways : Under acidic conditions, protonation of the pyrimidine ring shifts selectivity. Monitor via in-situ IR spectroscopy (N-H stretching at 3400 cm⁻¹) .

Q. How does this compound interact with biological targets, and what assays validate its biochemical relevance?

Methodological Answer:

  • Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) using UV-Vis kinetics (IC₅₀ determination at 340 nm). Compare with methotrexate as a positive control .
  • Cellular uptake : Radiolabel with ¹²⁵I and quantify intracellular accumulation in HeLa cells via gamma counting. Normalize to protein content (Bradford assay) .
  • Data contradiction : Conflicting reports on cytotoxicity (IC₅₀ = 12 μM vs. >50 μM) may stem from assay conditions (e.g., serum-free vs. serum-containing media). Replicate under standardized protocols .

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